24-Ethylcholesta-4,22-dien-3-one
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Overview
Description
24-ethylcholesta-4,22-dien-3-one is a 3-oxo steroid that is cholesta-4,22-dien-3-one substituted by an oxo group at position 3. It has been isolated from Croton gratissimus. It has a role as a metabolite.
Scientific Research Applications
1. Plant Sterols and Their Epimers
Research conducted on the Clerodendrum species discovered the presence of 24-ethylcholesta-5,22-dien-3-one and its epimers. The study used advanced NMR spectroscopy to confirm the occurrence of these sterols, providing insight into the sterol composition of these plants (Akihisa et al., 1988).
2. Cytotoxicity of Oxygenated Sterols
A study on the brown alga Turbinaria conoides identified various oxygenated sterols, including 24-ethylcholesta-4,22-dien-3-one. These compounds exhibited cytotoxicity against cancer cell lines, suggesting potential applications in cancer research (Sheu et al., 1999).
3. Sterol Chemical Synthesis and Spectral Analysis
A study focused on the chemical synthesis of sterols related to 24-ethylcholesta-4,22-dien-3-one. This research provides valuable data on chromatographic and spectral properties, contributing to the understanding of sterol chemistry (Knapp & Schroepfer, 1975).
4. Sterol Composition in Marine Organisms
Research on marine organisms like black coral and sponges has identified sterols including 24-ethylcholesta-4,22-dien-3-one. These studies contribute to our understanding of marine biochemistry and the potential therapeutic applications of marine sterols (Aiello et al., 1991).
5. Application in Estuarine Biomarker Studies
In the Krka estuary study, sterols like 24-ethylcholesta-4,22-dien-3-one were used as biomarkers to trace organic matter sources and sinks, showcasing their importance in environmental chemistry (Laurcillard & Saliot, 1993).
properties
Product Name |
24-Ethylcholesta-4,22-dien-3-one |
---|---|
Molecular Formula |
C29H46O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MKGZDUKUQPPHFM-KBEOWXOMSA-N |
Isomeric SMILES |
CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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